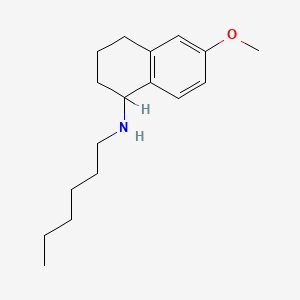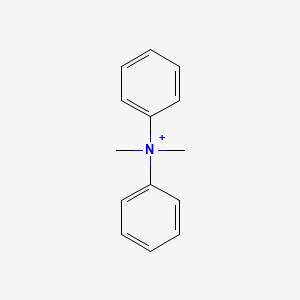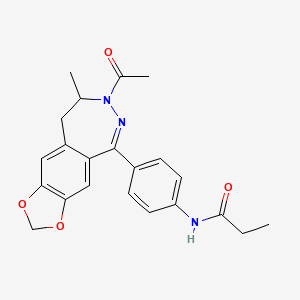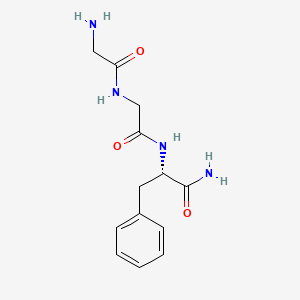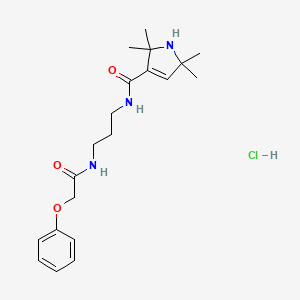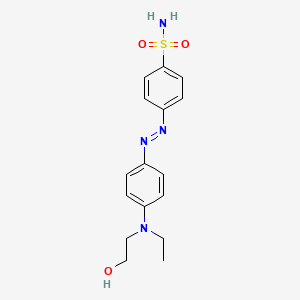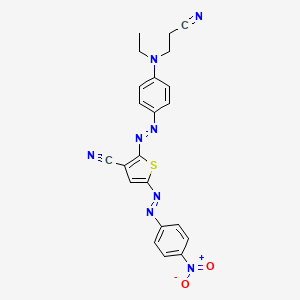
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile is a complex organic compound characterized by its azo groups and thiophene ring This compound is notable for its vibrant color properties, making it a candidate for use in dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate cyanoethylating agent reacts with the aromatic amine.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to maximize yield and purity. Common industrial methods include:
Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability.
Catalytic Processes: Catalysts may be used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitro compounds.
Major Products
Oxidation Products: Nitro derivatives, sulfoxides.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitro-substituted aromatic compounds.
科学的研究の応用
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color properties.
Medicine: Explored for its potential use in drug delivery systems, leveraging its functional groups for targeted delivery.
Industry: Utilized in the production of dyes and pigments, benefiting from its stable and intense coloration.
作用機序
The mechanism of action of 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile involves its interaction with molecular targets through its functional groups. The azo groups can participate in electron transfer reactions, while the cyano and nitro groups can engage in hydrogen bonding and other interactions. These properties enable the compound to interact with various biological and chemical systems, influencing their behavior and function.
類似化合物との比較
Similar Compounds
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)benzene-3-carbonitrile: Similar structure but with a benzene ring instead of a thiophene ring.
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)pyridine-3-carbonitrile: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile imparts unique electronic properties, making it distinct from its benzene and pyridine analogs
特性
CAS番号 |
87606-56-2 |
|---|---|
分子式 |
C22H18N8O2S |
分子量 |
458.5 g/mol |
IUPAC名 |
2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-[(4-nitrophenyl)diazenyl]thiophene-3-carbonitrile |
InChI |
InChI=1S/C22H18N8O2S/c1-2-29(13-3-12-23)19-8-4-18(5-9-19)26-28-22-16(15-24)14-21(33-22)27-25-17-6-10-20(11-7-17)30(31)32/h4-11,14H,2-3,13H2,1H3 |
InChIキー |
QFUYAFZLCZKYQH-UHFFFAOYSA-N |
正規SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


